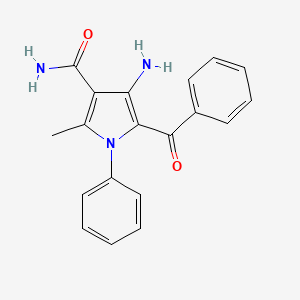![molecular formula C21H23NO3 B5683808 (2,3-dimethoxybenzyl)[(4-methoxy-1-naphthyl)methyl]amine](/img/structure/B5683808.png)
(2,3-dimethoxybenzyl)[(4-methoxy-1-naphthyl)methyl]amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2,3-dimethoxybenzyl)[(4-methoxy-1-naphthyl)methyl]amine, also known as DMNQ, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound has been found to have several unique properties that make it useful for a variety of applications, including its ability to act as a redox-active quinone.
作用機序
The mechanism of action of (2,3-dimethoxybenzyl)[(4-methoxy-1-naphthyl)methyl]amine is complex and involves several different pathways. One of the primary mechanisms of action is through the generation of ROS, which can cause oxidative damage to various cellular components. (2,3-dimethoxybenzyl)[(4-methoxy-1-naphthyl)methyl]amine has also been found to interact with various enzymes and proteins, including cytochrome c oxidase and NADH dehydrogenase.
Biochemical and Physiological Effects:
(2,3-dimethoxybenzyl)[(4-methoxy-1-naphthyl)methyl]amine has been found to have several biochemical and physiological effects, including its ability to induce oxidative stress and its ability to modulate various signaling pathways. This compound has also been found to have anti-inflammatory properties and has been studied for its potential applications in the treatment of various diseases such as cancer and neurodegenerative disorders.
実験室実験の利点と制限
(2,3-dimethoxybenzyl)[(4-methoxy-1-naphthyl)methyl]amine has several advantages for use in laboratory experiments, including its ability to generate ROS and its ability to undergo reversible redox reactions. However, there are also several limitations to the use of (2,3-dimethoxybenzyl)[(4-methoxy-1-naphthyl)methyl]amine, including its potential toxicity and its potential to cause oxidative damage to cells.
将来の方向性
There are several future directions for research on (2,3-dimethoxybenzyl)[(4-methoxy-1-naphthyl)methyl]amine, including its potential applications in the treatment of various diseases such as cancer and neurodegenerative disorders. This compound has also been studied for its potential use in the development of new redox-active compounds and for its potential applications in the field of nanotechnology. Further research is needed to fully understand the mechanisms of action of (2,3-dimethoxybenzyl)[(4-methoxy-1-naphthyl)methyl]amine and to explore its potential applications in various fields.
合成法
The synthesis of (2,3-dimethoxybenzyl)[(4-methoxy-1-naphthyl)methyl]amine can be achieved through a multi-step process that involves the reaction of various chemical compounds. One common method involves the reaction of 2,3-dimethoxybenzaldehyde with 4-methoxy-1-naphthylmethylamine in the presence of a reducing agent such as sodium borohydride. This reaction results in the formation of (2,3-dimethoxybenzyl)[(4-methoxy-1-naphthyl)methyl]amine, which can be purified through various methods such as column chromatography.
科学的研究の応用
(2,3-dimethoxybenzyl)[(4-methoxy-1-naphthyl)methyl]amine has been extensively studied for its potential applications in scientific research. One of the primary uses of (2,3-dimethoxybenzyl)[(4-methoxy-1-naphthyl)methyl]amine is as a redox-active quinone, which can be used to study the redox properties of various biological systems. This compound has been found to have several unique properties that make it useful for a variety of applications, including its ability to generate reactive oxygen species (ROS) and its ability to undergo reversible redox reactions.
特性
IUPAC Name |
1-(2,3-dimethoxyphenyl)-N-[(4-methoxynaphthalen-1-yl)methyl]methanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23NO3/c1-23-19-12-11-15(17-8-4-5-9-18(17)19)13-22-14-16-7-6-10-20(24-2)21(16)25-3/h4-12,22H,13-14H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKCIQDZGRVGTGO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)CNCC2=CC=C(C3=CC=CC=C23)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,3-dimethoxyphenyl)-N-[(4-methoxynaphthalen-1-yl)methyl]methanamine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

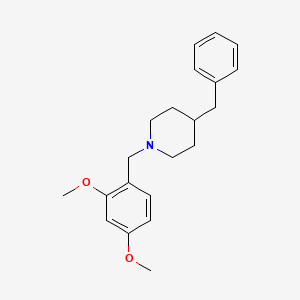
![6-(3,4-dimethoxyphenyl)-2-[2-oxo-2-(1-pyrrolidinyl)ethyl]-3(2H)-pyridazinone](/img/structure/B5683726.png)
![1-[2-(1H-pyrazol-1-yl)butanoyl]-4-(2-pyrimidinyl)-1,4-diazepane](/img/structure/B5683731.png)
![3-tert-butyl-7-(3-nitrophenyl)-4H,8H-[1,2,4]triazino[3,4-b][1,3,4]thiadiazin-4-one](/img/structure/B5683741.png)
![2-[4-(dimethylamino)benzylidene]quinuclidin-3-one](/img/structure/B5683750.png)
![(3S*,4S*)-1-(4-methoxybenzoyl)-4-{methyl[(1-methyl-1H-pyrazol-4-yl)methyl]amino}-3-pyrrolidinol](/img/structure/B5683757.png)
![2-{2-oxo-2-[4-(3-pyridinylmethoxy)-1-piperidinyl]ethyl}-1(2H)-phthalazinone](/img/structure/B5683767.png)
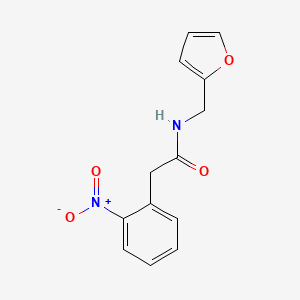
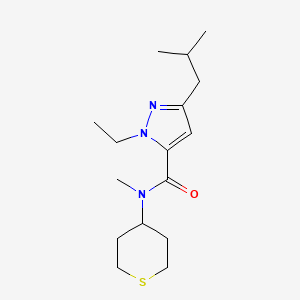
![8-[(isopropylthio)acetyl]-2-[(5-methylpyrazin-2-yl)methyl]-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5683790.png)
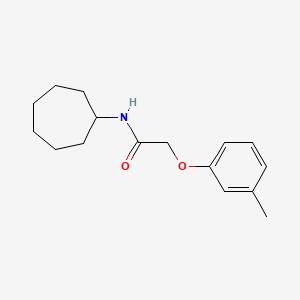
![3-chloro-1-cyclohexyl-4-[(2-methoxy-5-methylphenyl)amino]-1H-pyrrole-2,5-dione](/img/structure/B5683797.png)
![(1S*,5R*)-3-acetyl-6-(1-benzothien-2-ylcarbonyl)-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5683805.png)
